TRK 710
Description
TRK 710 (also spelled TRK-710) is a platinum-based anticancer agent developed as an analog of cisplatin. It was investigated for its efficacy and safety profile in preclinical and clinical settings. Unlike later-generation TRK inhibitors (e.g., larotrectinib, entrectinib), which target tropomyosin receptor kinase (TRK) fusion proteins in cancers, this compound belongs to the platinum chemotherapy class, sharing structural and mechanistic similarities with cisplatin. Its development aimed to address limitations of cisplatin, such as nephrotoxicity and resistance, while maintaining antitumor activity .
Properties
CAS No. |
173903-27-0 |
|---|---|
Molecular Formula |
C20H28N2O8Pt |
Molecular Weight |
619.5 g/mol |
IUPAC Name |
(2S)-4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;(1R,2R)-cyclohexane-1,2-diamine;platinum(2+) |
InChI |
InChI=1S/2C7H8O4.C6H14N2.Pt/c2*1-3(8)5-6(9)4(2)11-7(5)10;7-5-3-1-2-4-6(5)8;/h2*4,9H,1-2H3;5-6H,1-4,7-8H2;/q;;;+2/p-2/t2*4-;5-,6-;/m001./s1 |
InChI Key |
JSEUNYAKBKVVLC-PCJREDRESA-L |
Isomeric SMILES |
C[C@H]1C(=C(C(=O)O1)C(=O)C)[O-].C[C@H]1C(=C(C(=O)O1)C(=O)C)[O-].C1CC[C@H]([C@@H](C1)N)N.[Pt+2] |
Canonical SMILES |
CC1C(=C(C(=O)O1)C(=O)C)[O-].CC1C(=C(C(=O)O1)C(=O)C)[O-].C1CCC(C(C1)N)N.[Pt+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: TRK-710 is synthesized by reacting [1 ®,2 ®-cyclohexanediamine-N,N’]dihydroxoplatinum (II) with 3-acetyl-5 (S)-methyltetrahydrofuran-2,4-dione in water . Another method involves the reaction of the platinum complex with 3-acetyl-4-hydroxy-5 (S)-methylfuran-2 (5H)-one using silver sulfate and barium hydroxide in water .
Industrial Production Methods: The industrial production of TRK-710 involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the compound. The process includes steps such as oxidative dehydrogenation, selective epoxidation, reductive cleavage, and hydrolysis .
Chemical Reactions Analysis
Types of Reactions: TRK-710 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Dichlorodicyanobenzoquinone (DDQ) in refluxing dioxane is used for oxidative dehydrogenation.
Reduction: Lithium in liquid ammonia is used for reductive cleavage.
Substitution: Tosyl chloride-pyridine and lithium bromide in dimethylformamide (DMF) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to obtain the final TRK-710 compound. These intermediates include 3-oxochola-1,4,6-triene-24-oic acid methyl ester, 1alpha,2alpha-epoxide, and 1alpha,3beta-diacetoxy-5-cholen-24-ol .
Scientific Research Applications
Chemistry: It is used as a model compound for studying platinum-based reactions and mechanisms.
Biology: TRK-710 is investigated for its interactions with biological molecules and its effects on cellular processes.
Medicine: The compound shows promise as an anticancer agent, particularly for treating cisplatin-resistant tumors.
Mechanism of Action
TRK-710 exerts its effects by inhibiting bacterial DNA gyrase, DNA topoisomerase I, and topoisomerase II . These enzymes are crucial for DNA replication and transcription, and their inhibition leads to the disruption of these processes, ultimately causing cell death. The compound’s molecular targets include the active sites of these enzymes, where it binds and prevents their normal function .
Comparison with Similar Compounds
Comparison with Similar Platinum-Based Compounds
TRK 710 has been directly compared to cisplatin in preclinical studies. Key findings from these comparisons are summarized below:
Table 1: Preclinical Comparison of this compound and Cisplatin
Key Findings:
Pharmacokinetics : this compound demonstrates reduced accumulation in the perilymph compared to cisplatin, suggesting a theoretically lower risk of ototoxicity. However, hearing impairment and cochlear damage were observed to be dose-dependent and comparable to cisplatin, indicating that ototoxicity remains a critical concern .
Mechanistic and Clinical Implications
- Mechanism of Action : Like cisplatin, this compound likely exerts its anticancer effects through DNA crosslinking, disrupting replication and transcription in rapidly dividing cancer cells. However, its structural modifications may alter DNA-binding kinetics or cellular uptake, contributing to its distinct safety and resistance profiles .
- Clinical Relevance : Despite its advantages in reducing nephrotoxicity and myelosuppression, this compound’s ototoxicity profile mirrors cisplatin, necessitating careful monitoring in clinical use. Its efficacy in cisplatin-resistant models positions it as a candidate for refractory cancers, but further clinical validation is required .
Q & A
Q. How do researchers optimize this compound dosing regimens in early-phase trials while minimizing toxicity?
- Methodological Answer : Implement Bayesian adaptive trial designs to dynamically adjust doses based on real-time PK/PD and toxicity data. Use preclinical data from multiple species (e.g., murine, canine) to model safe starting doses. Incorporate biomarkers (e.g., TRK phosphorylation levels) as surrogate endpoints for efficacy .
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